molecular formula C6H10O3 B098564 cis-2-Vinyl-1,3-dioxolane-4-methanol CAS No. 16081-26-8

cis-2-Vinyl-1,3-dioxolane-4-methanol

Cat. No.: B098564
CAS No.: 16081-26-8
M. Wt: 130.14 g/mol
InChI Key: JMAUXGPDSZGZAJ-RITPCOANSA-N
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Description

cis-2-Vinyl-1,3-dioxolane-4-methanol: is an organic compound with the molecular formula C6H10O3. It is a member of the dioxolane family, characterized by a five-membered ring containing two oxygen atoms. This compound is notable for its vinyl group and hydroxymethyl substituent, which impart unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Acetalization of Aldehydes: One common method involves the acetalization of aldehydes with ethylene glycol under acidic conditions to form the dioxolane ring. The vinyl group can be introduced via subsequent reactions.

    Ketalization of Ketones: Similarly, ketones can undergo ketalization with ethylene glycol to form the dioxolane ring. The hydroxymethyl group can be introduced through further functionalization.

Industrial Production Methods: Industrial production typically involves the use of high-purity starting materials and controlled reaction conditions to ensure the desired stereochemistry and yield. Catalysts and solvents are often employed to optimize the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-2-Vinyl-1,3-dioxolane-4-methanol can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or other reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Various nucleophiles, often under basic or neutral conditions.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Functionalized derivatives with different substituents replacing the hydroxymethyl group.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: cis-2-Vinyl-1,3-dioxolane-4-methanol is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a valuable building block in the synthesis of biologically active molecules, including potential drug candidates.

Industry:

    Polymer Chemistry: It is used in the production of specialized polymers and resins, where its reactivity and functional groups contribute to the material properties.

Mechanism of Action

The mechanism of action of cis-2-Vinyl-1,3-dioxolane-4-methanol depends on its specific application. In chemical reactions, its reactivity is primarily due to the presence of the vinyl group and the hydroxymethyl substituent, which can participate in various transformations. The molecular targets and pathways involved are typically related to the functional groups present in the compound and their interactions with other molecules.

Comparison with Similar Compounds

    1,3-Dioxolane: A simpler analog without the vinyl and hydroxymethyl groups.

    4-Vinyl-1,3-dioxolan-2-one: A related compound with a cyclic carbonate structure.

    1,3-Dioxane: A six-membered ring analog with similar chemical properties.

Uniqueness: cis-2-Vinyl-1,3-dioxolane-4-methanol is unique due to its combination of a vinyl group and a hydroxymethyl substituent on the dioxolane ring. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

[(2S,4R)-2-ethenyl-1,3-dioxolan-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-2-6-8-4-5(3-7)9-6/h2,5-7H,1,3-4H2/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMAUXGPDSZGZAJ-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1OCC(O1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@H]1OC[C@H](O1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16081-26-8
Record name 1,3-Dioxolane-4-methanol, 2-ethenyl-, cis-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16081-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name cis-2-vinyl-1,3-dioxolane-4-methanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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